Cas no 7182-39-0 (3-(3-Chloropropanoyl)-4-methylphenol)

3-(3-Chloropropanoyl)-4-methylphenol 化学的及び物理的性質
名前と識別子
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- 3-(3-Chloropropanoyl)-4-methylphenol
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- インチ: 1S/C10H11ClO2/c1-7-2-3-8(12)6-9(7)10(13)4-5-11/h2-3,6,12H,4-5H2,1H3
- InChIKey: AFQXRYFCDPUHOH-UHFFFAOYSA-N
- ほほえんだ: ClCCC(C1C=C(C=CC=1C)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-(3-Chloropropanoyl)-4-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010005230-500mg |
3-(3-Chloropropanoyl)-4-methylphenol |
7182-39-0 | 97% | 500mg |
$790.55 | 2023-09-01 | |
Alichem | A010005230-250mg |
3-(3-Chloropropanoyl)-4-methylphenol |
7182-39-0 | 97% | 250mg |
$475.20 | 2023-09-01 | |
Alichem | A010005230-1g |
3-(3-Chloropropanoyl)-4-methylphenol |
7182-39-0 | 97% | 1g |
$1519.80 | 2023-09-01 |
3-(3-Chloropropanoyl)-4-methylphenol 関連文献
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
3-(3-Chloropropanoyl)-4-methylphenolに関する追加情報
Professional Introduction to 3-(3-Chloropropanoyl)-4-methylphenol (CAS No. 7182-39-0)
3-(3-Chloropropanoyl)-4-methylphenol, a compound with the chemical identifier CAS No. 7182-39-0, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and synthetic chemistry. The presence of both a chloropropanoyl group and a methylphenol moiety imparts distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.
The molecular structure of 3-(3-Chloropropanoyl)-4-methylphenol consists of a benzene ring substituted with a methyl group at the 4-position and a chloropropanoyl chain attached at the 3-position. This configuration contributes to its versatility in chemical transformations, enabling its use as a precursor in the synthesis of more complex molecules. The chloropropanoyl group, in particular, is known for its ability to participate in nucleophilic acyl substitution reactions, which are fundamental in the construction of peptidomimetics and other therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological properties of 3-(3-Chloropropanoyl)-4-methylphenol. Research has indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation in the development of novel therapeutic strategies. For instance, studies have suggested that derivatives of this molecule could target pathways involved in inflammation and pain management, potentially leading to new treatments for chronic conditions.
One of the most compelling aspects of 3-(3-Chloropropanoyl)-4-methylphenol is its role as a building block in medicinal chemistry. The ability to modify its structure allows chemists to fine-tune its biological activity, optimizing it for specific therapeutic applications. This flexibility has led to several innovative synthetic approaches being developed, including palladium-catalyzed cross-coupling reactions and enzymatic modifications, which enhance both yield and purity.
The compound's utility extends beyond pharmaceutical applications; it also finds relevance in materials science and industrial chemistry. Its unique reactivity makes it suitable for use in polymer synthesis and as a catalyst or ligand in various chemical processes. The incorporation of 3-(3-Chloropropanoyl)-4-methylphenol into these systems can lead to novel materials with enhanced properties, such as improved thermal stability or biodegradability.
Advances in computational chemistry have further facilitated the study of 3-(3-Chloropropanoyl)-4-methylphenol. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets, providing insights into its potential therapeutic effects. These simulations have been instrumental in guiding experimental designs and optimizing synthetic routes, thereby accelerating the discovery process.
The environmental impact of using 3-(3-Chloropropanoyl)-4-methylphenol is also an area of increasing interest. Efforts are being made to develop more sustainable synthetic methods that minimize waste and reduce environmental footprint. Green chemistry principles are being applied to refine production processes, ensuring that this valuable compound can be utilized responsibly while maintaining high standards of efficiency and safety.
In conclusion, 3-(3-Chloropropanoyl)-4-methylphenol (CAS No. 7182-39-0) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features enable diverse applications, from pharmaceutical development to advanced materials science. As research continues to uncover new ways to leverage its properties, this molecule is poised to play an increasingly important role in addressing some of the most pressing challenges in modern science.
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